molecular formula C11H17N3O2 B13223327 5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid

5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13223327
M. Wt: 223.27 g/mol
InChI Key: PFGUPNGAIVTCBX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine backbone substituted with an aminomethyl group at position 5, a carboxylic acid moiety at position 2, and a 1-methyl-1H-pyrrole ring at position 1.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-13-5-4-9(7-13)14-8(6-12)2-3-10(14)11(15)16/h4-5,7-8,10H,2-3,6,12H2,1H3,(H,15,16)

InChI Key

PFGUPNGAIVTCBX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)N2C(CCC2C(=O)O)CN

Origin of Product

United States

Biological Activity

5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid (commonly referred to as AMPP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of AMPP is C14H23N3O2C_{14}H_{23}N_3O_2 with a molecular weight of approximately 265.35 g/mol. The compound features a pyrrolidine ring and a pyrrole moiety, which are linked by an aminomethyl group. These structural components contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
CAS Number2059932-29-3

Synthesis

AMPP can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with aminomethyl groups under controlled conditions. Common synthetic routes include:

  • Formation of the pyrrolidine ring from appropriate precursors.
  • Introduction of the aminomethyl group via nucleophilic substitution.
  • Carboxylation to introduce the carboxylic acid functional group.

Anticancer Activity

Research has shown that AMPP exhibits promising anticancer properties, particularly against lung cancer cell lines such as A549. In vitro studies indicate that AMPP can significantly reduce cell viability in these models, demonstrating a structure-dependent cytotoxicity profile.

  • Case Study : In one study, compounds similar to AMPP were tested against A549 cells, revealing that those with free amino groups exhibited enhanced anticancer activity compared to derivatives lacking this feature . Specifically, AMPP showed an IC50 value comparable to established chemotherapeutics like cisplatin.

Antimicrobial Activity

AMPP also demonstrates antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Its effectiveness has been evaluated using various pathogens, including Staphylococcus aureus and Escherichia coli.

  • Research Findings : In tests against multidrug-resistant Staphylococcus aureus, AMPP showed significant inhibition, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of AMPP is believed to stem from several mechanisms:

  • Enzyme Inhibition : AMPP may inhibit specific enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.
  • Receptor Interaction : The compound's structural features allow it to bind effectively to various biological targets, modulating cellular pathways critical for survival and replication.
  • Cytotoxic Effects : The presence of the carboxylic acid group enhances its ability to induce apoptosis in cancer cells while maintaining lower toxicity towards non-cancerous cells .

Comparative Analysis with Related Compounds

AMPP shares structural similarities with other pyrrolidine derivatives that have been investigated for their biological activities. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesNotable Biological Activity
Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylatePyrrolidine and pyrrole moietiesAnticancer and antimicrobial effects
Tert-butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylateEnhanced solubility due to tert-butyl groupSignificant antiviral properties

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact

Compound Key Functional Groups Potential Applications
Target Compound Aminomethyl, COOH, pyrrole Drug design, catalysis
1-Methyl-5-oxopyrrolidine-3-COOH Ketone, COOH Organic synthesis intermediates
5-Chloro-pyrrolo[2,3-c]pyridine-2-COOH Chloro, COOH Antimicrobial agents

Research Findings

  • Synthetic Accessibility : Pyrrolo-pyridine derivatives () demonstrate high yields (71–95%), suggesting that similar strategies (e.g., multi-component reactions) could be adapted for synthesizing the target compound .
  • Chirality: Analogues like 5-amino-3-methyl-pyrrolidine-2-carboxylic acid () highlight the importance of stereochemistry in biological activity, with three chiral centers influencing binding specificity .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 10b) may enhance stability, whereas methoxy groups (10c) could improve solubility .

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